molecular formula C23H25ClN2O4 B14954975 [5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Katalognummer: B14954975
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: WLIAKIOTDWHMRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone is a complex organic compound that features both indole and isoquinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and isoquinoline precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone: shares structural similarities with other indole and isoquinoline derivatives.

    [1-(2-methoxyethyl)-2-methylpyridinium chloride]: Another compound with a methoxyethyl group, but with different core structures.

Uniqueness

The uniqueness of 5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C23H25ClN2O4

Molekulargewicht

428.9 g/mol

IUPAC-Name

[5-chloro-1-(2-methoxyethyl)indol-2-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C23H25ClN2O4/c1-28-9-8-26-19-5-4-18(24)10-16(19)11-20(26)23(27)25-7-6-15-12-21(29-2)22(30-3)13-17(15)14-25/h4-5,10-13H,6-9,14H2,1-3H3

InChI-Schlüssel

WLIAKIOTDWHMRI-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.